molecular formula C20H22N2O2S B255193 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B255193
M. Wt: 354.5 g/mol
InChI Key: FIMHCQUZHJJDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the benzothiophene core with 2-(2,4-dimethylphenoxy)acetic acid or its derivative under amide bond-forming conditions, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic ring in the benzothiophene core can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced nitriles.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of the benzothiophene core.

Biology and Medicine

    Biological Probes: Used in the study of biological pathways and mechanisms due to its unique structure.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

    Agrochemicals: Possible applications in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzothiophene core is known to interact with various biological targets, potentially affecting signaling pathways, enzyme activity, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide: Lacks the methyl group at the 6-position.

    N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The presence of the cyano group and the specific substitution pattern on the benzothiophene core make N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide unique

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H22N2O2S/c1-12-5-7-17(14(3)8-12)24-11-19(23)22-20-16(10-21)15-6-4-13(2)9-18(15)25-20/h5,7-8,13H,4,6,9,11H2,1-3H3,(H,22,23)

InChI Key

FIMHCQUZHJJDQU-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=C(C=C(C=C3)C)C

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=C(C=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.